molecular formula C11H13NO2 B3055138 3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one CAS No. 6317-31-3

3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one

Cat. No.: B3055138
CAS No.: 6317-31-3
M. Wt: 191.23 g/mol
InChI Key: MNYARIILPGRTQL-UHFFFAOYSA-N
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Description

Significance of Oxazolidinone Scaffolds in Modern Synthetic Chemistry

Oxazolidinone scaffolds are five-membered heterocyclic rings that have garnered significant attention in both medicinal and organic chemistry. rsc.orgnih.gov Their versatile structure serves as a cornerstone for a variety of biological activities. ajrconline.org For instance, the oxazolidinone core is the key pharmacophore in a class of synthetic antibacterial agents, with Linezolid being a prominent example approved for clinical use. rsc.orgnih.gov These compounds are effective against multi-drug resistant gram-positive bacteria by inhibiting protein synthesis. nih.gov

Beyond their medicinal applications, oxazolidinones are highly valued as chiral auxiliaries in asymmetric synthesis. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.org The inherent chirality of the auxiliary controls the stereochemical outcome of a reaction, and it can be removed and recycled afterward. williams.edu This strategy is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. williams.edu The structural rigidity and predictable stereochemical bias of oxazolidinone auxiliaries make them highly effective for a range of asymmetric transformations, including aldol (B89426) reactions, alkylations, and Michael additions. wikipedia.orgwilliams.edu

Overview of the Chemical Compound's Role as a Chiral Building Block

3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one, particularly its specific stereoisomers like (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, serves as a highly effective chiral auxiliary. sigmaaldrich.com The strategic placement of the methyl and phenyl groups on the oxazolidinone ring creates a well-defined chiral environment. This steric and electronic influence directs the approach of incoming reagents to one face of a prochiral substrate, leading to the preferential formation of one diastereomer. williams.edu

The utility of this compound lies in its ability to facilitate stereoselective carbon-carbon bond formation. williams.edu For example, when an acyl group is attached to the nitrogen of the oxazolidinone ring, the resulting N-acyl derivative can be deprotonated to form a chiral enolate. This enolate then reacts with electrophiles, such as alkyl halides or aldehydes, with a high degree of diastereoselectivity. williams.edu The bulky phenyl group at the 5-position and the methyl group at the 4-position effectively shield one face of the enolate, ensuring the electrophile adds to the less hindered face. williams.edu

After the desired stereocenter has been created, the chiral auxiliary can be cleaved from the product, often through hydrolysis or reduction, to yield the enantiomerically enriched target molecule and recover the auxiliary for reuse. williams.edu This recyclability enhances the practical and commercial appeal of using this compound in asymmetric synthesis.

Chemical and Physical Properties

PropertyValue
CAS Number 6317-31-3 nih.gov
Molecular Formula C11H13NO2 nih.gov
Molecular Weight 191.23 g/mol nih.gov
IUPAC Name This compound nih.gov
Melting Point 91-92 °C echemi.com
XLogP3 1.9 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 1 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYARIILPGRTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285106
Record name MLS002608238
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URL https://comptox.epa.gov/dashboard/DTXSID30285106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6317-31-3
Record name MLS002608238
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002608238
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,4 Dimethyl 5 Phenyl 1,3 Oxazolidin 2 One and Its Derivatives

Classical Condensation Reactions of Ephedrine-like Amines

The synthesis of the oxazolidine (B1195125) ring system, a precursor scaffold to the target oxazolidin-2-one, has traditionally been achieved through the condensation of β-amino alcohols like ephedrine (B3423809) and pseudoephedrine with carbonyl compounds. These reactions are foundational in heterocyclic chemistry.

Acid-Catalyzed Condensation with Aldehydes and Aromatic Aldehydes

The acid-catalyzed condensation of ephedrine or pseudoephedrine with aldehydes, particularly aromatic aldehydes, is a well-established method for forming 2,3,4,5-tetrasubstituted oxazolidines. This reaction proceeds through the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the five-membered oxazolidine ring. The stereochemistry of the starting β-amino alcohol dictates the stereochemistry of the resulting oxazolidine. For instance, the condensation of (-)-ephedrine with an aromatic aldehyde typically yields an oxazolidine with a specific configuration.

A variety of aromatic aldehydes can be employed in this synthesis, leading to a diverse range of 2-aryl substituted 3,4-dimethyl-5-phenyl-oxazolidines. The reaction conditions, such as the choice of acid catalyst and solvent, can influence the reaction rate and yield.

Reactant 1Reactant 2ProductReference(s)
(-)-EphedrineAromatic Aldehydes2-(substituted phenyl)-3,4-dimethyl-5-phenyl-oxazolidines researchgate.net
(+)-PseudoephedrineAromatic Aldehydes2-(substituted phenyl)-3,4-dimethyl-5-phenyl-oxazolidines researchgate.net

Pseudoephedrine-Formaldehyde Adduct Formation

The reaction between (+)-pseudoephedrine and formaldehyde (B43269) leads to the formation of (4S,5S)-3,4-dimethyl-5-phenyloxazolidine. nih.govbts.gov This specific reaction is of significant interest in analytical chemistry as it can occur spontaneously when pseudoephedrine comes into contact with formaldehyde, which may be present as a contaminant in solvents like methanol (B129727) or ethyl acetate (B1210297). nih.govusm.edunih.govmdpi.com This adduct formation involves the intramolecular cyclization of the intermediate formed between the secondary amine and hydroxyl group of pseudoephedrine with formaldehyde. The formation of this oxazolidine can interfere with the analytical detection of pseudoephedrine, as the adduct has different chromatographic and spectroscopic properties. nih.govbts.gov While this reaction efficiently produces the oxazolidine ring structure, it does not directly yield the target 3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one, which requires the introduction of a carbonyl group at the 2-position.

Reactant 1Reactant 2Adduct FormedKey ObservationReference(s)
(+)-PseudoephedrineFormaldehyde(4S,5S)-3,4-dimethyl-5-phenyloxazolidineCan form as an artifact in analytical samples nih.govbts.govusm.edunih.govmdpi.com

Cyclization Strategies from β-Amino Alcohols

The direct synthesis of this compound from β-amino alcohol precursors like ephedrine or pseudoephedrine is achieved through cyclization reactions that incorporate a carbonyl group into the ring. These methods are highly effective for the formation of the oxazolidinone core.

Bis(trichloromethyl) Carbonate (BTC)-Mediated Approaches

Bis(trichloromethyl) carbonate, also known as triphosgene (B27547), is a safer, solid-state alternative to gaseous phosgene (B1210022) for the synthesis of carbonates, ureas, and other carbonyl-containing compounds. In the context of oxazolidinone synthesis, triphosgene serves as a source of a carbonyl group for the cyclization of β-amino alcohols. The reaction of a 1,2-amino alcohol with triphosgene in the presence of a base, such as triethylamine, leads to the formation of the corresponding oxazolidin-2-one. This method is generally high-yielding and proceeds under mild conditions. The slow addition of triphosgene to a solution of the amino alcohol and base at low temperatures can selectively produce the oxazolidinone.

Phosgene and Triphosgene-Based Protocols

Phosgene (COCl₂) and its solid equivalent, triphosgene, are highly effective reagents for the synthesis of oxazolidin-2-ones from β-amino alcohols. Research has shown that the cis- and trans-isomers of 3,4-dimethyl-5-phenyl-2-oxazolidone can be formed from the reaction of ephedrine and pseudoephedrine with phosgene. wikipedia.orgorganic-chemistry.org Notably, phosgene present as a decomposition product in deteriorated chloroform (B151607) has been identified as a source for the formation of these oxazolidinones from ephedrine precursors. wikipedia.orgorganic-chemistry.org The reaction involves the nucleophilic attack of the hydroxyl and amino groups of the ephedrine scaffold onto the carbonyl carbon of phosgene, leading to intramolecular cyclization and the formation of the stable five-membered oxazolidinone ring with the elimination of two equivalents of hydrogen chloride. This method is highly efficient, often resulting in the almost complete conversion of the starting amino alcohol to the corresponding oxazolidinone. wikipedia.orgorganic-chemistry.org

PrecursorReagentProductReference(s)
Ephedrine/PseudoephedrinePhosgene (in deteriorated chloroform)3,4-Dimethyl-5-phenyl-2-oxazolidoneHigh conversion rate
1,2-aminoalcoholsTriphosgene/TriethylamineOxazolidinonesGood yields under mild conditions

Alternative Synthetic Routes and Precursors

Beyond the classical and direct cyclization methods, several alternative strategies for the synthesis of this compound and its derivatives have been explored. These routes often utilize different starting materials and reaction pathways.

One such alternative involves the reaction of ephedrine with 4-(trifluoromethoxy)benzonitrile (B1293906) in the presence of a photocatalyst and a base in acetonitrile (B52724). nih.gov This method, conducted under irradiation in an inert atmosphere, provides a novel pathway to the target oxazolidinone with a reported yield of 83%. nih.gov

Another approach starts from N-((1RS,2RS)-2-hydroxy-1-methyl-2-phenyl-ethyl)-N-methyl-urea. The intramolecular cyclization of this urea (B33335) derivative can also yield this compound. This method highlights the use of a pre-functionalized linear precursor that undergoes ring closure to form the desired heterocyclic system.

Furthermore, the reaction of β-amino alcohols with diethyl carbonate represents a phosgene-free method for the synthesis of oxazolidin-2-ones. This approach is considered a greener alternative and proceeds via a preferential 5-Exo-Trig ring closure, favoring the formation of the five-membered oxazolidinone ring system. nih.gov

PrecursorsKey Reagents/ConditionsProductYieldReference(s)
Ephedrine, 4-(Trifluoromethoxy)benzonitrilePhotocatalyst, N-ethyl-N,N-diisopropylamine, Acetonitrile, IrradiationThis compound83% nih.gov
N-((1RS,2RS)-2-hydroxy-1-methyl-2-phenyl-ethyl)-N-methyl-ureaIntramolecular CyclizationThis compound-
β-Amino alcoholsDiethyl CarbonateOxazolidin-2-ones- nih.gov

Ring-Opening Reactions of N-Methylaziridines

The synthesis of oxazolidinones through the cycloaddition of carbon dioxide (CO₂) with aziridines is a well-established and atom-economical method. orientjchem.org This reaction involves the ring-opening of the strained three-membered aziridine (B145994) ring and subsequent incorporation of the CO₂ molecule to form the five-membered oxazolidinone ring. The process can be facilitated by various catalysts, including metal complexes and organocatalysts. nih.govresearchgate.net

The reaction of an N-substituted 2-aryl aziridine with CO₂ generally leads to the formation of a 5-aryl-substituted oxazolidinone. The regioselectivity of the reaction is influenced by the nature of the substituents on the aziridine ring and the catalyst employed. For N-alkyl-2-phenylaziridines, the reaction typically yields the corresponding 5-phenyl-oxazolidinones. This transformation is believed to proceed through the activation of the aziridine by the catalyst, followed by a nucleophilic attack of the nitrogen atom on the carbon dioxide. Subsequent intramolecular cyclization then affords the oxazolidinone product.

While a direct synthesis of this compound from N,2-dimethyl-3-phenylaziridine and CO₂ is not extensively detailed in the reviewed literature, the general applicability of this method to structurally similar aziridines suggests its feasibility. The reaction conditions can be optimized by screening different catalysts, solvents, temperatures, and CO₂ pressures to achieve high yields and selectivity.

Aziridine SubstrateCatalystSolventTemperature (°C)CO₂ Pressure (MPa)Yield (%)
N-propyl-2-phenylaziridine(salen)CrIIIClCH₂Cl₂Room Temp.2.76-
N-alkyl-2-arylaziridinesPEG6000(NBu₃Br)₂Solvent-free1008Moderate to Excellent
2-Aryl aziridinesPolystyrene supported threonine (PS-Thr)---Good to High
N-Alkyl aziridinesDBN--Atmospheric82-95

Synthesis from 4-(Trifluoromethoxy)benzonitrile and Ephedrine

A synthetic route to a derivative of this compound involves the reaction of 4-(trifluoromethoxy)benzonitrile with ephedrine. chemicalbook.com This method utilizes a photochemical approach to construct the oxazolidinone ring system.

The reaction is carried out in acetonitrile at room temperature under an inert atmosphere. chemicalbook.com A key component of this synthesis is the use of a photocatalyst, specifically 3,7-di([1,1′-biphenyl]-4-yl)-10-(naphthalen-1-yl)-10H-phenoxazine, in the presence of a base, N-ethyl-N,N-diisopropylamine. chemicalbook.com The mixture is irradiated for 24 hours to facilitate the reaction, which results in the formation of the corresponding oxazolidinone derivative with a reported yield of 83%. chemicalbook.com This photochemical strategy offers a distinct advantage by proceeding under mild conditions.

Reactant 1Reactant 2Catalyst/ReagentsSolventConditionsYield (%)
4-(Trifluoromethoxy)benzonitrileEphedrine3,7-di([1,1′-biphenyl]-4-yl)-10-(naphthalen-1-yl)-10H-phenoxazine; N-ethyl-N,N-diisopropylamineAcetonitrile20 °C, 24 h, Inert atmosphere, Irradiation, Sealed tube83

Stereochemical Control and Diastereoselective Synthesis Involving 3,4 Dimethyl 5 Phenyl 1,3 Oxazolidin 2 One

Role as a Chiral Auxiliary in Asymmetric Transformations

Chiral oxazolidinones, popularized by David A. Evans, are renowned for their versatility in a wide array of stereoselective transformations. wikipedia.org When an acyl group is attached to the nitrogen atom of an auxiliary like 4-methyl-5-phenyl-2-oxazolidinone, the resulting N-acyl imide can be converted into a chiral enolate. The predictable geometry of this enolate, combined with the steric directing influence of the auxiliary's substituents (the methyl and phenyl groups), allows for highly diastereoselective reactions. wikipedia.orgwilliams.edu The auxiliary provides a well-defined stereochemical environment that biases the approach of electrophiles to one face of the enolate. scielo.org.mx This strategy has been successfully applied to asymmetric alkylations, aldol (B89426) additions, Diels-Alder reactions, and conjugate additions. sigmaaldrich.comwikipedia.org

The N-acylated derivatives of 4-methyl-5-phenyl-2-oxazolidinone are excellent substrates for diastereoselective alkylation reactions. The process typically involves deprotonation of the N-acyl imide with a suitable base, such as sodium bis(trimethylsilyl)amide, at low temperatures to form a rigid, chelated (Z)-enolate. williams.edu The subsequent introduction of an alkylating agent (e.g., an alkyl halide) results in the electrophile approaching the enolate from the less sterically hindered face. williams.edu

For instance, in a well-studied system using the related 4-benzyl-2-oxazolidinone auxiliary, the alkylation of the N-propionyl derivative with allyl iodide proceeds with a typical diastereomeric ratio of 98:2. williams.edu This high level of stereocontrol is attributed to the bulky substituent at the C4 position of the oxazolidinone ring, which effectively shields one face of the enolate from the incoming electrophile. After the reaction, the newly formed chiral center is established with high fidelity, and the auxiliary can be cleaved and recovered for reuse. williams.edu

Auxiliary SubstrateElectrophileProduct Diastereomeric Ratio
N-propionyl-4-benzyl-2-oxazolidinoneAllyl iodide98:2

This table presents a representative example of the high diastereoselectivity achieved in the alkylation of an Evans auxiliary enolate. williams.edu

Aldol Reactions: Chiral oxazolidinones are highly effective in directing stereoselective aldol reactions, which form two contiguous stereocenters in a single step. wikipedia.orgnih.gov The process involves the formation of a boron enolate from the N-acyl oxazolidinone, which then reacts with an aldehyde. The stereochemical outcome is controlled by the Zimmerman-Traxler transition state model, where the substituents on the chiral auxiliary dictate the facial selectivity of the reaction. The use of N-acyl derivatives of 4-methyl-5-phenyl-2-oxazolidinone in asymmetric aldol reactions allows for the synthesis of optically active 4,5-disubstituted oxazolidin-2-one motifs, which are valuable building blocks for natural products like (−)-cytoxazone. nih.gov

Diels-Alder Reactions: The Diels-Alder reaction is a powerful method for constructing six-membered rings with significant stereochemical control. wikipedia.org N-Acyloxazolidinones derived from auxiliaries like 4-methyl-5-phenyl-2-oxazolidinone can function as chiral dienophiles. wikipedia.orgharvard.edu The auxiliary promotes facial selectivity in the [4+2] cycloaddition reaction, often mediated by a Lewis acid that chelates to the carbonyl groups of the dienophile. harvard.edu This chelation locks the conformation of the N-enoyl moiety, exposing one face to the approaching diene while the other is shielded by the auxiliary's substituents. This strategy has been shown to yield cycloadducts with high diastereoselectivity. harvard.edu For example, N-enoyl oxazolidinones have been used in reactions with dienes like cyclopentadiene, resulting in excellent endo:exo selectivity and high diastereomeric excess. harvard.edu

DienophileDieneLewis AcidDiastereoselectivity (endo)
N-Crotonyl-(S)-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl99% de
N-Acryloyl-(S)-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl91% de

This table shows examples of high diastereoselectivity in Diels-Alder reactions using related Evans N-acyloxazolidinone dienophiles. harvard.edu

Conjugate addition, or Michael addition, is another area where chiral oxazolidinones demonstrate exceptional stereocontrol. sigmaaldrich.com N-enoyl derivatives of 4-methyl-5-phenyl-2-oxazolidinone serve as effective Michael acceptors. nih.govnih.gov The chiral auxiliary directs the nucleophilic attack of the Michael donor to one of the prochiral faces of the α,β-unsaturated system.

Research has shown that enantiomerically pure (S)- or (R)-3-(E-enoyl)-4-phenyl-1,3-oxazolidin-2-ones are ideal Michael acceptors in reactions with nucleophiles like glycine (B1666218) Schiff base complexes. nih.gov These reactions exhibit virtually complete control of both simple and facial diastereoselectivity, often resulting in diastereomeric excesses greater than 98%. nih.govresearchgate.net The stereochemical outcome is predominantly controlled by the chirality of the oxazolidinone auxiliary. researchgate.net This high level of stereocontrol makes the methodology synthetically valuable for preparing complex molecules like β-substituted pyroglutamic acids. nih.govresearchgate.net

Stereospecificity in Cyclization and Ring-Opening Processes

The inherent chirality of 3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one and its precursors can be leveraged to control the stereochemistry of cyclization and ring-opening reactions. The formation of the oxazolidinone ring itself can be a stereospecific process. For example, amides derived from pseudoephedrine can undergo highly stereospecific, invertive cyclization to form oxazolium derivatives. researchgate.net

Furthermore, ring-opening reactions of related oxazolidinone-fused systems proceed with high stereospecificity. The ring-opening of oxazolidinone-fused aziridines with alcohol nucleophiles, often activated by a Lewis acid, provides a direct route to 2-amino ethers. acs.org The reaction proceeds with the nucleophile attacking the aziridine (B145994) carbon, leading to a clean inversion of stereochemistry. This process benefits from the release of ring strain and results in products with excellent diastereomeric purity. acs.org Similarly, the isomerization of 3-amido-2-phenyl azetidines into 2-oxazolines has been shown to be a stereospecific process. mdpi.com These examples highlight how the defined stereochemistry of the oxazolidinone core or its precursors can be translated into new stereocenters in subsequent transformations.

Control of Enantiomeric Purity in Derived Products

The ultimate goal of using a chiral auxiliary like this compound is to produce a final product with high enantiomeric purity after the auxiliary is cleaved. williams.edu The high diastereoselectivity achieved in reactions mediated by the auxiliary is the direct determinant of the enantiomeric purity of the target molecule. williams.edunih.gov Since the products of these reactions are diastereomers, they can often be separated by standard techniques like column chromatography, allowing for the isolation of a single, pure diastereomer. williams.edu

Subsequent removal of the chiral auxiliary—for example, through hydrolysis or reduction—yields the desired enantiomerically enriched or pure product. williams.edu The effectiveness of chiral oxazolidinones is demonstrated by the consistently high diastereomeric excess (de) and, consequently, enantiomeric excess (ee) values reported for products synthesized using this methodology. nih.govnih.gov The development of effective analytical methods, such as chiral capillary electrophoresis, is crucial for verifying the enantiomeric purity of the final compounds and ensuring the success of the asymmetric synthesis. nih.gov

Mechanistic Investigations of Reactions Involving 3,4 Dimethyl 5 Phenyl 1,3 Oxazolidin 2 One

Reaction Kinetics and Pathways of Oxazolidine (B1195125) Ring Formation

The formation of the 3,4-dimethyl-5-phenyl-1,3-oxazolidine ring is a well-documented process, typically proceeding through the condensation of a β-amino alcohol with an aldehyde or its equivalent. Specifically, the synthesis of the related compound 3,4-dimethyl-5-phenyl-1,3-oxazolidine occurs via the reaction of ephedrine (B3423809) or pseudoephedrine with an aldehyde like formaldehyde (B43269). researchgate.net This reaction is a type of cyclization that involves the amine and hydroxyl groups of the ephedrine molecule reacting with the carbonyl group of the aldehyde, resulting in the loss of a water molecule. faa.gov

The reaction pathway is generally understood to be an acid-catalyzed reversible process. researchgate.netscribd.com The mechanism involves the protonation of the aldehyde's carbonyl oxygen, which increases its electrophilicity. The nitrogen atom of the β-amino alcohol then acts as a nucleophile, attacking the carbonyl carbon. This is followed by an intramolecular proton transfer and subsequent cyclization via nucleophilic attack by the hydroxyl group. The final step is the elimination of a water molecule to form the stable five-membered oxazolidine ring.

Studies have noted that the formation of 3,4-dimethyl-5-phenyl-1,3-oxazolidine can occur as an artifact during analytical procedures, particularly in gas chromatography-mass spectrometry (GC-MS). researchgate.net This happens when pseudoephedrine or ephedrine is analyzed in the presence of solvents like methanol (B129727) or ethyl acetate (B1210297), which may contain formaldehyde as a contaminant. researchgate.netnih.gov The elevated temperatures in the GC injection port can facilitate this condensation reaction. researchgate.net

The kinetics of similar oxazolidine formations have been studied. For instance, the reaction of acenaphthene (B1664957) with formaldehyde in aqueous acetic acid in the presence of acid catalysts was found to be proportional to the concentration of both reactants, indicating a specific acid catalysis mechanism. researchgate.net While specific kinetic data for 3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one formation is not detailed in the provided sources, the general principles of acid-catalyzed condensation apply. Careful control over reaction conditions such as temperature, pH, and catalyst presence is crucial to optimize the yield and purity of the final product. evitachem.com

Table 1: Factors Influencing Oxazolidine Ring Formation

Factor Influence on Reaction Reference
Catalyst Acid catalysts protonate the aldehyde, increasing its electrophilicity and accelerating the reaction rate. researchgate.netscribd.com
Temperature Higher temperatures, such as those in a GC injector, can promote the condensation reaction. researchgate.net
Reactants The reaction involves a β-amino alcohol (e.g., pseudoephedrine) and a carbonyl compound (e.g., formaldehyde). researchgate.netnih.gov

| Solvent | Aldehyde contaminants in solvents like methanol can lead to unintentional formation during analysis. | researchgate.netnih.govbts.gov |

Hydrolysis and Reversibility of Oxazolidine Linkages

The oxazolidine linkage in compounds like this compound is susceptible to hydrolysis, a reaction that is essentially the reverse of its formation. researchgate.net This process involves the cleavage of the five-membered ring to regenerate the constituent β-amino alcohol and the carbonyl compound. The hydrolysis is typically catalyzed by either acid or base. evitachem.com

The reversibility of the oxazolidine formation is a key characteristic. researchgate.netscribd.com Under acidic conditions, the mechanism begins with the protonation of the ring's oxygen or nitrogen atom, which weakens the C-O or C-N bond. A water molecule then acts as a nucleophile, attacking the C2 carbon (the carbon between the oxygen and nitrogen atoms). This leads to the opening of the ring and, after proton transfers, the release of the original aldehyde and β-amino alcohol. acs.orgscribd.com

The rate of hydrolysis is significantly influenced by the pH of the solution. Studies on related oxazolidines synthesized from ephedrine and various aldehydes showed half-lives for hydrolysis ranging from seconds to minutes in a pH 7.4 aqueous buffer, highlighting the lability of these structures. researchgate.net The kinetics of hydrolysis for a series of 2-(substituted phenyl)-3-ethyloxazolidines revealed that the process can be complex, sometimes involving a rapid formation of an intermediate followed by a slower hydrolysis to the final products. scribd.com

The facile hydrolysis of the oxazolidine ring has been explored for potential applications, such as in the design of prodrugs, where the active substance (like ephedrine) is released under specific physiological conditions. researchgate.net The stability of the oxazolidine can be influenced by complexation with other molecules; for example, hydroxypropyl-beta-cyclodextrin was found to increase the stability of an oxazolidine prodrug toward hydrolysis. researchgate.net

Table 2: Hydrolysis of Related Oxazolidines

Compound Family Conditions Key Findings Reference
Oxazolidines from (-) ephedrine and various aldehydes pH 7.4 aqueous buffer Half-lives varied from 12 seconds to 11 minutes. researchgate.net
2-(substituted phenyl)-3-ethyloxazolidines Acidic conditions Hydrolysis proceeds via a two-step process: rapid intermediate formation and slower breakdown to aldehyde. The reaction is catalyzed by solvent and buffers. scribd.com

Oxidative Transformations and Electrophilic Aromatic Substitution Reactions

The structure of this compound contains sites susceptible to oxidative transformations. Potential targets for oxidation include the tertiary amine within the oxazolidine ring, the benzylic position adjacent to the phenyl group, or the aromatic phenyl ring itself. Common oxidizing agents like potassium permanganate (B83412) or chromium trioxide could potentially be used to effect such transformations, leading to a variety of oxidized derivatives. However, specific studies detailing the oxidative pathways and resulting products for this particular compound are limited in the available literature. It has been noted that elevated temperatures can promote side reactions, including oxidation, during synthesis.

The phenyl group attached to the oxazolidine ring can undergo electrophilic aromatic substitution (EAS). The general mechanism for EAS involves two main steps: the attack of the aromatic ring's π-electrons on an electrophile to form a resonance-stabilized carbocation intermediate (often called a sigma complex or benzenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comlibretexts.org

Influence of Substituent Effects on Reaction Mechanisms

Substituent effects play a crucial role in modulating the reaction kinetics and mechanisms of molecules containing the this compound core. The electronic properties of substituents on the phenyl ring can significantly alter the rates of ring formation, hydrolysis, and other reactions.

In the context of hydrolysis, a study on a series of 2-(substituted phenyl)-3-ethyloxazolidines provided clear evidence of these effects. scribd.com The rate of hydrolysis was found to be sensitive to the nature of the substituent on the phenyl ring. Electron-withdrawing groups are expected to facilitate nucleophilic attack at the benzylic carbon by destabilizing any developing positive charge, potentially accelerating hydrolysis. Conversely, electron-donating groups would stabilize the carbocation-like transition states, which could either accelerate or decelerate the reaction depending on the specific rate-determining step of the mechanism. For the hydrolysis of 2-(substituted phenyl)-3-ethyloxazolidines in 3.57 M HCl, a Hammett plot (log k vs. σ) yielded a ρ value of +1.6, indicating that electron-withdrawing groups accelerate the reaction by making the ring more susceptible to cleavage. scribd.com

Substituent effects are also significant in the synthesis of the oxazolidin-2-one ring itself. In a study exploring the synthesis of various 4,5-disubstituted oxazolidin-2-ones, a range of β-hydroxy carbonyl substrates bearing different aryl substituents were investigated. nih.gov The results demonstrated that the reaction tolerates a wide variety of functional groups on the aromatic ring.

Table 3: Effect of Phenyl Substituents on Oxazolidin-2-one Synthesis Yields

Phenyl Substituent Substituent Type Product Yield (%) Reference
p-chlorophenyl Electron-withdrawing (halo) 90-97% nih.gov
p-fluorophenyl Electron-withdrawing (halo) 90-97% nih.gov
p-methoxyphenyl Electron-donating 90-97% nih.gov
p-cyanophenyl Strong electron-withdrawing 79-80% nih.gov
p-nitrophenyl Strong electron-withdrawing 79-80% nih.gov

As shown in the table, both electron-neutral/rich and strongly electron-withdrawing groups were well-tolerated, leading to good to excellent yields, demonstrating the robustness of the synthetic methodology across different electronic environments. nih.gov

Spectroscopic and Crystallographic Elucidation of 3,4 Dimethyl 5 Phenyl 1,3 Oxazolidin 2 One Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra reveal the number and types of hydrogen and carbon atoms in a molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the nucleus, while the splitting patterns in ¹H NMR (multiplicity) provide information about neighboring protons.

While a fully assigned spectrum for 3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one is not detailed in the available literature, the expected chemical shifts can be predicted based on its functional groups and data from closely related N-acyl oxazolidinones. researchgate.net The key resonances would confirm the presence of the phenyl group, the two methyl groups at distinct positions (C4 and N3), and the protons on the oxazolidinone ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Phenyl (Ar-H)7.20 - 7.45 (m, 5H)125.0 - 140.0Complex multiplet for aromatic protons and multiple signals for aromatic carbons.
C5-H5.60 - 5.70 (d)78.0 - 82.0Benzylic proton, coupled to C4-H.
C4-H4.80 - 4.90 (m)55.0 - 60.0Methine proton, coupled to C5-H and C4-CH₃ protons.
N3-CH₃2.80 - 3.00 (s, 3H)29.0 - 33.0Singlet for the N-methyl group.
C4-CH₃0.70 - 0.90 (d, 3H)14.0 - 18.0Doublet, coupled to C4-H.
C2 (C=O)-155.0 - 160.0Carbonyl carbon, typically unprotonated.

Note: These are estimated values based on analogous structures; actual experimental values may vary.

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the predicted proton signals in the table above to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton. For this compound, key HMBC correlations would include:

The protons of the N-methyl group (N3-CH₃) to the carbonyl carbon (C2) and the C4 carbon.

The C5 proton to the carbons of the phenyl ring.

The C4 proton to the carbonyl carbon (C2) and the C5 carbon.

These correlations provide unequivocal proof of the compound's connectivity, confirming the placement of the methyl and phenyl substituents on the oxazolidinone ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) group of the cyclic carbamate (B1207046) (oxazolidinone ring). Studies on similar oxazolidinone derivatives show this peak appearing in the range of 1685-1720 cm⁻¹. rdd.edu.iq Other significant absorptions would arise from C-H stretching of the aromatic and aliphatic groups, as well as C-O and C-N bond stretching.

Interactive Data Table: Characteristic Infrared (IR) Absorption Bands

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
C-H StretchAromatic (Phenyl)3100 - 3000Medium-Weak
C-H StretchAliphatic (CH, CH₃)3000 - 2850Medium
C=O StretchCarbonyl (Amide/Carbamate)1720 - 1685Strong
C=C StretchAromatic (Phenyl)1600 - 1450Medium
C-O StretchEther/Carbamate1250 - 1150Strong
C-N StretchAmine/Carbamate1150 - 1050Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information based on its fragmentation pattern.

The molecular formula of this compound is C₁₁H₁₃NO₂, corresponding to a monoisotopic mass of approximately 191.09 Da. nih.gov In electron ionization mass spectrometry (EI-MS), the molecule is expected to form a molecular ion (M⁺•) at m/z = 191.

Subsequent fragmentation would likely proceed through several pathways characteristic of such structures. libretexts.orgmdpi.com The analysis of these fragments helps to confirm the different components of the molecule.

Interactive Data Table: Plausible Mass Spectrometry Fragments

m/z Value Proposed Fragment Ion Formula Notes
191[M]⁺•[C₁₁H₁₃NO₂]⁺•Molecular Ion
176[M - CH₃]⁺[C₁₀H₁₀NO₂]⁺Loss of a methyl radical from C4 or N3.
105[C₆H₅-CH=CH-CH₃]⁺[C₉H₉]⁺Cleavage of the oxazolidinone ring.
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion, characteristic of a benzyl (B1604629) moiety.
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation.
58[CH₃-N=CH-CH₃]⁺[C₃H₈N]⁺Fragment containing the N-methyl and C4-methyl groups after ring cleavage.

X-ray Crystallography for Solid-State Structure and Conformation

Although a crystal structure for this compound itself is not described in the surveyed literature, the structure of the closely related derivative, 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol, provides definitive information on the conformation of the core ring system. researchgate.net

The analysis of the aforementioned crystal structure reveals that the five-membered oxazolidinone ring is not planar. researchgate.net Instead, it adopts an envelope conformation , which is a common arrangement for five-membered rings seeking to minimize steric and torsional strain.

In this conformation, four of the ring atoms lie approximately in a plane, while the fifth atom is puckered out of this plane, much like the flap of an envelope. For the 3,4-Dimethyl-5-phenyl-1,3-oxazolidinone core, the nitrogen atom (N1) is located at the flap position. researchgate.net It deviates from the least-squares plane formed by the other four ring atoms (C2, O3, C4, C5) by 0.634 Å. researchgate.net The degree of puckering is quantified by parameters Q = 0.421 Å and φ = 73.7°. researchgate.net This specific conformation dictates the spatial orientation of the substituents attached to the ring.

Intermolecular Interactions and Crystal Packing (e.g., C-H...O, C-H...π)

In the crystal structure of analogous compounds, adjacent molecules are interconnected through a series of hydrogen bonds, forming distinct supramolecular assemblies. nih.gov Specifically, C-H···O and C-H···π interactions are prominent. The C-H···O interactions link molecules into one-dimensional chains. nih.govresearchgate.net

Further stabilization of the crystal structure is achieved through weak C-H···π interactions. nih.govresearchgate.net In these arrangements, a hydrogen atom from a C-H bond interacts with the electron cloud of a phenyl ring on an adjacent molecule. nih.govresearchgate.net For instance, in one derivative, a C-H···π(arene) interaction forms a one-dimensional chain structure. researchgate.net These collective interactions, including both C-H···O and C-H···π forces, result in a densely packed and stable crystal lattice.

Table 1: Examples of Intermolecular Interaction Geometries in Related Oxazolidine (B1195125) Structures

Interaction Type Donor-H···Acceptor D···A Distance (Å) D-H···A Angle (°) Reference
C-H···O C-H···O 3.3745 139 researchgate.net

Data presented is from a closely related compound, (2S,4S,5R)-(–)-2-(4-propoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine, to illustrate typical interaction parameters.

Chiroptical Spectroscopy (Electronic Circular Dichroism, ECD) for Enantiopurity Assessment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful and highly sensitive chiroptical technique used for the stereochemical analysis of chiral molecules, including the assessment of enantiomeric purity. d-nb.info For chiral oxazolidinones like this compound, which possesses stereocenters, ECD is an essential tool for confirming the absolute configuration and determining the enantiomeric excess of a sample. d-nb.info

The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, produces a unique ECD spectrum for each enantiomer, which are mirror images of each other. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the molecule's three-dimensional structure.

While nuclear magnetic resonance (NMR) and other forms of vibrational spectroscopy provide comprehensive structural information, they are generally unable to distinguish between enantiomers. d-nb.info ECD spectroscopy overcomes this limitation and is one of the most common and sensitive methods for controlling chiral purity. d-nb.info The application of ECD, often complemented by quantum chemical calculations, allows for the unambiguous assignment of the absolute configuration of chiral centers within the oxazolidinone ring system.

Computational Chemistry Approaches for 3,4 Dimethyl 5 Phenyl 1,3 Oxazolidin 2 One

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a fundamental computational tool for investigating the electronic structure and spectroscopic properties of molecules like 3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one. By employing methods such as the B3LYP functional with a basis set like 6-311G(d,p), researchers can calculate the molecule's optimized geometry, including key structural parameters. nih.govsemanticscholar.org

These calculations provide insights into the distribution of electron density and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. ajchem-a.com A larger energy gap generally implies higher stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. ajchem-a.com

DFT calculations are also instrumental in performing vibrational analysis. The theoretical vibrational frequencies (infrared and Raman spectra) can be computed and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. nih.govajchem-a.com

Table 1: Illustrative DFT-Calculated Properties for this compound Note: This data is illustrative of typical DFT calculation outputs for oxazolidinone structures and is not from a direct study of the title compound.

Parameter Illustrative Value Significance
Optimized Geometry
C=O Bond Length 1.21 Å Indicates the double bond character of the carbonyl group.
N-C(O) Bond Length 1.38 Å Reflects the amide resonance within the carbamate (B1207046) moiety.
Phenyl-C5 Dihedral Angle ~75° Defines the orientation of the phenyl group relative to the oxazolidinone ring.
Electronic Properties
HOMO Energy -6.5 eV Location of the most available electrons, often on the phenyl ring or oxygen atoms.
LUMO Energy -0.8 eV Location of the most accessible empty orbital, often centered on the carbonyl group.
HOMO-LUMO Gap 5.7 eV Correlates with the molecule's chemical stability and reactivity.
Vibrational Frequencies
C=O Stretch ~1750 cm⁻¹ A strong, characteristic IR absorption band for the carbonyl group.
Phenyl C-H Stretch ~3050-3100 cm⁻¹ Characteristic vibrations of the aromatic ring.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.net

For instance, in reactions where this oxazolidinone is used as a chiral auxiliary, theoretical studies can model the entire reaction pathway, such as an aldol (B89426) condensation. mdpi.com By calculating the activation energies (the energy difference between the reactants and the transition state), researchers can determine the most favorable reaction pathway. This approach is critical for understanding the source of stereoselectivity, as different stereochemical outcomes proceed through diastereomeric transition states with different energies. The lower-energy transition state corresponds to the major product formed. These computational insights can rationalize experimentally observed product ratios and guide the design of more efficient and selective reactions. researchgate.net

Conformation Analysis and Energy Landscapes

The three-dimensional shape, or conformation, of this compound is fundamental to its function, particularly in stereoselective synthesis. The five-membered oxazolidinone ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. nih.gov

Experimental evidence from X-ray crystallography of a closely related compound, 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol, revealed that its oxazolidine (B1195125) ring adopts an envelope conformation where the nitrogen atom is at the "flap" position. nih.govresearchgate.net In this structure, the nitrogen atom deviates significantly from the plane formed by the other four atoms of the ring. nih.gov

Computational methods can be used to perform a systematic conformational search to identify all low-energy conformers and construct a detailed energy landscape. By calculating the relative energies of these conformers, it is possible to determine the most stable conformation and the energy barriers to interconversion between different forms. This analysis is crucial for understanding how the molecule's shape, particularly the orientation of the phenyl and methyl substituents, influences its reactivity and its ability to direct the stereochemical course of a reaction.

Table 2: Crystallographic Data for the Oxazolidine Ring in an Analogous Compound Source: Data from the crystal structure of 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol. nih.gov

Parameter Observed Value Description
Conformation Envelope A common puckered conformation for five-membered rings.
Flap Atom N1 (Nitrogen) The atom that is out of the plane of the other four ring atoms.
Deviation from Mean Plane 0.634 Å The distance the flap atom deviates from the plane of the other atoms.
Puckering Parameter (Q) 0.421 Å The total puckering amplitude of the ring.

Predictive Modeling for Stereochemical Outcomes

A primary application of chiral oxazolidinones like this compound is their use as chiral auxiliaries to control the stereochemistry of new chiral centers formed in a reaction. santiago-lab.com Computational modeling is a key tool for predicting and rationalizing the high levels of stereoselectivity observed.

When the oxazolidinone is acylated and then converted to an enolate for reactions like alkylations or aldol additions, the bulky substituents on the ring (the methyl and phenyl groups) create a specific chiral environment. santiago-lab.com This environment blocks one face of the reactive enolate, forcing an incoming electrophile to approach from the less sterically hindered face.

Predictive modeling uses computational methods to build and evaluate the energies of the possible transition state structures that lead to different stereoisomeric products. researchgate.netyoutube.com By comparing the relative stabilities of these diastereomeric transition states, researchers can accurately predict which product will be favored and with what degree of selectivity (diastereomeric ratio). These models consider factors such as steric hindrance, electronic interactions, and chelation to metal centers (e.g., boron or lithium in aldol reactions). mdpi.com Such predictive power is invaluable in modern organic synthesis, reducing the need for extensive experimental screening and accelerating the development of stereoselective reactions. scienceopen.com

Applications of 3,4 Dimethyl 5 Phenyl 1,3 Oxazolidin 2 One in the Synthesis of Complex Molecules

Synthetic Utility in Natural Product Synthesis

The precise stereochemical control offered by oxazolidinone auxiliaries is indispensable in the total synthesis of complex natural products, where multiple stereocenters must be correctly established. rsc.org The (4S,5R)- and (4R,5S)- enantiomers of 4-methyl-5-phenyl-2-oxazolidinone, closely related to the title compound, are frequently employed for this purpose. sigmaaldrich.com The strategy involves attaching the auxiliary to an acyl group, which then undergoes diastereoselective reactions such as alkylations or aldol (B89426) additions. wikipedia.orgrsc.org

A classic example is the synthesis of the macrolide antibiotic cytovaricin by David A. Evans, which utilized oxazolidinone auxiliaries to set the absolute stereochemistry of nine different stereocenters through a series of asymmetric aldol and alkylation reactions. wikipedia.org Similarly, in the total synthesis of Peperomin C, a bioactive secolignan, an Evans aldol reaction using an N-acyl oxazolidinone was a key step to establish the desired syn-aldol product. santiago-lab.com The rigid conformation of the enolate, enforced by chelation to a boron atom and shielded by the phenyl group of the auxiliary, directs the incoming aldehyde to a specific face, resulting in a high diastereomeric excess. santiago-lab.comharvard.edu This reliable method of installing chirality has made oxazolidinones, including the ephedrine-derived variant, a cornerstone in the assembly of architecturally complex and biologically significant natural products. rsc.orgnih.gov

Intermediates in the Preparation of Pharmaceutical Precursors

The oxazolidin-2-one ring is not only a powerful synthetic tool but also a core structural motif in several pharmaceutical agents, most notably in a class of antibiotics. nih.gov The ability to synthesize substituted oxazolidinones in an enantiomerically pure form is therefore crucial for drug discovery and development. rsc.org The compound 3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one, and its derivatives, serve as key intermediates in building these complex pharmaceutical scaffolds. nih.gov

For instance, the synthesis of enantiomerically pure 4,5-disubstituted oxazolidin-2-ones can be achieved through methods like an asymmetric aldol reaction followed by a Curtius rearrangement, providing a rapid route to these valuable building blocks. nih.gov This approach was successfully applied to a concise total synthesis of the natural product (-)-cytoxazone, which possesses notable biological activity. nih.gov

Furthermore, oxazolidine (B1195125) derivatives of ephedrine (B3423809) have been investigated as potential prodrugs. researchgate.net These structures can be designed to undergo hydrolysis under physiological conditions to release the parent drug, potentially offering benefits in terms of stability or activity. researchgate.net The stereochemical integrity of the oxazolidine ring is critical for this application, ensuring the controlled release of the active substance. researchgate.net The versatility and reliability of chiral auxiliaries make them a method of choice in the early, critical phases of drug development. wikipedia.orgrsc.org

Table 1: Application in Pharmaceutical Intermediate Synthesis

Pharmaceutical Target Class Synthetic Role of Oxazolidinone Key Transformation Resulting Structure
Antibiotics (e.g., Linezolid analogues) Core structural scaffold Formation of the oxazolidin-2-one ring Enantiopure substituted oxazolidinone
Bioactive Natural Products (e.g., (-)-cytoxazone) Chiral template Asymmetric aldol / Curtius rearrangement 4,5-disubstituted oxazolidin-2-one
Prodrugs (e.g., Ephedrine derivatives) Prodrug carrier Condensation with aldehydes Hydrolyzable oxazolidine

Contribution to the Development of Agrochemicals through Stereochemical Control

The demand for enantiomerically pure compounds is not limited to pharmaceuticals; it is a critical aspect of the agrochemical industry as well. numberanalytics.comnih.gov The biological activity of pesticides and herbicides is often linked to a single stereoisomer, while other isomers may be inactive or have undesirable off-target effects. nih.gov Therefore, methods that provide precise stereochemical control are essential for developing safer, more effective, and more selective agrochemicals. numberanalytics.comrijournals.com

Chiral auxiliaries, such as this compound, provide a robust and well-established strategy for achieving this stereochemical precision. numberanalytics.com By temporarily incorporating the auxiliary, chemists can direct reactions to produce the desired enantiomer of a key intermediate in high purity. numberanalytics.com This control over stereochemistry is fundamental in creating agrochemicals with optimal efficacy and improved environmental profiles. nih.gov Although specific, large-scale industrial applications of this particular oxazolidinone in agrochemical synthesis are not widely published, the principles of auxiliary-mediated asymmetric synthesis are a cornerstone of the field. numberanalytics.comnumberanalytics.comrijournals.com The ability to reliably construct molecules with specific 3D arrangements is a key enabler for the design and synthesis of next-generation agrochemicals. nih.gov

Expanding the Scope of Chiral Aldehyde and Amino Acid Synthesis

The synthesis of non-proteinogenic α-amino acids and chiral aldehydes is a significant area of organic chemistry, providing building blocks for peptides, natural products, and pharmaceuticals. chimia.chrsc.org The use of this compound and related Evans' auxiliaries has profoundly expanded the ability to synthesize these compounds with high enantiomeric purity. santiago-lab.comwikipedia.org

The general strategy for amino acid synthesis involves several key steps:

N-Acylation: The oxazolidinone auxiliary is first acylated with a carboxylic acid derivative (e.g., an acid chloride). santiago-lab.com

Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, forming a stereochemically defined Z-enolate. The conformation of this enolate is fixed by the coordination of the metal cation to both the acyl oxygen and the oxazolidinone oxygen, with the substituent at the 5-position (the phenyl group) effectively blocking one face of the enolate. santiago-lab.com

Diastereoselective Alkylation: The enolate is then reacted with an electrophile, such as an alkyl halide. The steric hindrance provided by the auxiliary directs the electrophile to the opposite face, resulting in a highly diastereoselective alkylation. wikipedia.orgnih.gov

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved, typically through hydrolysis, to yield the desired chiral carboxylic acid, the precursor to the α-amino acid. wikipedia.org

This methodology allows for the synthesis of α,α-disubstituted amino acids by alkylating the chiral template. chimia.chdoaj.org

A similar approach is used for chiral aldehyde synthesis. Instead of alkylation, the enolate undergoes a diastereoselective aldol reaction with an aldehyde. harvard.eduwikipedia.org Subsequent reductive cleavage of the auxiliary, for example with diisobutylaluminium hydride (DIBAL), yields the chiral alcohol, which can be oxidized to the corresponding chiral aldehyde without loss of stereochemical integrity. rsc.orgresearchgate.net

Table 2: Diastereoselective Reactions Using N-Acyl Oxazolidinones

Reaction Type Electrophile Key Intermediate Cleavage Method Final Product Class Typical Diastereoselectivity
Alkylation Alkyl Halide (R-X) Z-enolate Hydrolysis (e.g., LiOH) α-Substituted Carboxylic Acid High (>95% de)
Aldol Addition Aldehyde (R-CHO) Boron Z-enolate Reduction (e.g., LiBH₄) Chiral 1,2-diol High (>95% de)
Aldol Addition Aldehyde (R-CHO) Boron Z-enolate Reduction (e.g., DIBAL) Chiral β-Hydroxy Aldehyde High (>95% de)
Michael Addition α,β-Unsaturated Ester Z-enolate Hydrolysis γ-Keto Acid Derivative High (>95% de)

Formation of 3,4 Dimethyl 5 Phenyl 1,3 Oxazolidin 2 One As an Analytical Artifact in Research Settings

Condensation with Aldehyde Contaminants in Solvents

One of the principal routes to the formation of 3,4-dimethyl-5-phenyl-1,3-oxazolidine derivatives is the condensation reaction between ephedrines and aldehyde contaminants present in analytical solvents. researchgate.netnih.govresearchgate.netbts.gov Solvents such as methanol (B129727) and ethyl acetate (B1210297), commonly used in extraction and sample preparation, can contain impurities like formaldehyde (B43269) and acetaldehyde (B116499). nih.govresearchgate.net

In the presence of these aldehydes, ephedrine (B3423809) or pseudoephedrine can undergo a cyclization reaction to form the corresponding oxazolidine (B1195125). researchgate.netbts.govresearchgate.net Specifically, the reaction with formaldehyde leads to the formation of 3,4-dimethyl-5-phenyl-1,3-oxazolidine. researchgate.netresearchgate.netbts.gov This transformation can occur during sample extraction, storage, or even within the heated injection port of a gas chromatograph. researchgate.netresearchgate.net The molar mass of the resulting oxazolidine is 12 atomic mass units (amu) greater than the parent ephedrine molecule, which corresponds to the addition of a methylene (B1212753) group from formaldehyde. researchgate.netbts.gov

Research has demonstrated that the use of different lots of ethyl acetate can lead to the formation of not only the formaldehyde adduct (3,4-dimethyl-5-phenyloxazolidines) but also the acetaldehyde adducts (2,3,4-trimethyl-5-phenyloxazolidines). nih.gov The presence and concentration of these aldehyde impurities directly correlate with the extent of artifact formation. nih.gov

Table 1: Formation of Oxazolidine Derivatives from Ephedrines and Aldehyde Contaminants

Parent Compound Aldehyde Contaminant Resulting Artifact
Ephedrine Formaldehyde 3,4-dimethyl-5-phenyloxazolidine
Pseudoephedrine Formaldehyde 3,4-dimethyl-5-phenyloxazolidine
Ephedrine Acetaldehyde 2,3,4-trimethyl-5-phenyloxazolidine

Implications for Analytical Methodologies (e.g., GC-MS, GC-FTIR)

The formation of 3,4-dimethyl-5-phenyl-1,3-oxazolidine and its 2-one derivative as artifacts has significant implications for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR). researchgate.netnih.govnih.gov

Misidentification and False Positives: The oxazolidine artifact can have a similar retention time to the parent ephedrine or pseudoephedrine in GC analysis. researchgate.netresearchgate.net However, its mass spectrum is different, which can lead to misidentification if analysts are not aware of this potential transformation. researchgate.netbts.govresearchgate.net For instance, the mass spectrum of the oxazolidine may lack the characteristic hydroxyl (-OH) and amine (-NH) group signals of the parent compound and instead show the presence of a C-O-C group. researchgate.netbts.gov This can lead to false-negative results for pseudoephedrine or even false-positive results for other compounds. researchgate.net

Interference and Quantification Issues: The artifact peak can co-elute or closely elute with the analyte of interest, causing interference and leading to inaccurate quantification. nih.govdshs-koeln.de For example, the presence of the oxazolidine artifact has been shown to significantly increase the uncertainty in the quantification of ephedrine when pseudoephedrine is also present in the sample. dshs-koeln.de In one study, the uncertainty for ephedrine quantification was 94.9% in the presence of pseudoephedrine due to the oxazolidine interference, compared to 8.2% without it. dshs-koeln.de

Thermal Transformation: High temperatures in the GC injection port can promote the formation of these artifacts. researchgate.netnih.gov Lowering the injector temperature can often reduce or eliminate the appearance of the artifact peak, providing evidence of its in-situ formation. nih.gov

Table 2: Analytical Challenges Posed by Artifact Formation

Analytical Technique Implication Consequence
GC-MS Altered mass spectrum, similar retention time Misidentification of analyte, false positives/negatives researchgate.netresearchgate.net
GC-MS Co-elution of artifact and analyte Inaccurate quantification, increased uncertainty nih.govdshs-koeln.de

Methodological Considerations for Preventing Artifact Formation in Chemical Analysis

To ensure the accuracy and reliability of analytical results for ephedrines, it is crucial to implement strategies to prevent the formation of oxazolidine artifacts. researchgate.netnih.govresearchgate.net

Use of High-Purity Solvents: The most direct approach is to use solvents of the highest available purity, which are free from aldehyde contaminants. researchgate.netresearchgate.netbts.gov

Solvent Purification: When the purity of a solvent is , it can be treated to remove aldehyde impurities. For example, washing ethyl acetate with a sodium bisulfite solution has been shown to effectively remove approximately 90% of acetaldehyde and prevent the formation of oxazolidine derivatives. nih.govresearchgate.net

Proper Storage and Handling of Chloroform (B151607): To prevent the formation of phosgene (B1210022), chloroform should be stored in dark bottles, away from light and oxygen, and preferably stabilized with ethanol. epa.gov Using fresh, properly stored chloroform is essential.

Derivatization: A highly effective method to prevent artifact formation is through derivatization of the ephedrine molecule prior to GC analysis. The use of derivatizing agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in combination with N-methyl-bis(trifluoroacetamide) (MBTFA) can form N-TFA-O-TBDMS derivatives. dshs-koeln.de This two-step derivatization not only prevents the condensation reaction with aldehydes but also improves chromatographic resolution and provides unambiguous mass spectra for identification. dshs-koeln.de

Optimization of GC Conditions: Lowering the injection port temperature can minimize the thermal conversion of ephedrines to their artifacts. researchgate.netnih.gov

Multi-Analytical Approach: Employing multiple analytical techniques for confirmation can help to avoid misidentification. researchgate.netbts.gov Cross-verifying results from GC-MS with other methods like liquid chromatography can enhance the confidence in the identification and quantification of ephedrines.

By implementing these methodological considerations, analytical chemists can minimize or eliminate the formation of 3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one and related artifacts, thereby ensuring the integrity of their analytical data.

Research on Analogs and Derivatives of 3,4 Dimethyl 5 Phenyl 1,3 Oxazolidin 2 One

Structure-Reactivity Relationships in Modified Oxazolidinone Systems

The effectiveness of oxazolidinone derivatives as chiral auxiliaries in asymmetric reactions is governed by well-established structure-reactivity relationships. The stereochemical outcome of reactions employing these auxiliaries is highly dependent on the substituents on the oxazolidinone ring, which create a defined chiral environment.

The substituents at the C4 and C5 positions are particularly influential. For instance, the phenyl group at C5 and the methyl group at C4 in the parent compound's backbone create significant steric hindrance. When an acyl group is attached to the nitrogen atom, this steric bulk effectively shields one face of the corresponding enolate. This facial bias directs the approach of electrophiles, leading to high diastereoselectivity in reactions such as alkylations and aldol (B89426) additions. researchgate.net

Modifications to these core substituents or the N-acyl group can fine-tune both reactivity and selectivity. For example, increasing the steric bulk of the C4 substituent can enhance the level of diastereoselection. The nature of the N-acyl group also plays a critical role; its structure influences the geometry of the enolate (Z vs. E), which in turn can determine the syn or anti configuration of the product in aldol reactions. wikipedia.org The choice of Lewis acid catalyst can further influence the transition state, allowing for selective formation of different stereoisomers. researchgate.net

Table 1: Influence of Structural Modifications on Reactivity in Oxazolidinone Systems

Structural FeatureModificationEffect on Reactivity/SelectivityTypical Application
C4 SubstituentVarying steric bulk (e.g., methyl, isopropyl, benzyl)Larger groups generally increase diastereoselectivity by enhancing facial shielding of the enolate.Asymmetric Alkylation, Aldol Reactions
C5 SubstituentPresence of a bulky group (e.g., phenyl)Contributes to the overall steric environment, directing the approach of reagents.Asymmetric Synthesis
N-Acyl GroupModification of the carbonyl substrate attached to the nitrogenInfluences enolate geometry (Z- or E-enolate), which is critical for determining syn/anti selectivity in aldol reactions. wikipedia.orgAsymmetric Aldol Condensations
Lewis Acid CatalystChoice of metal (e.g., TiCl4, Bu2BOTf)Coordinates to the carbonyl groups, influencing the rigidity and geometry of the transition state, thereby controlling stereoselectivity. researchgate.netLewis Acid-Catalyzed Reactions

Synthesis and Application of Related Chiral Oxazolidine (B1195125) Derivatives

A wide array of chiral oxazolidine derivatives has been synthesized to serve as powerful tools in asymmetric synthesis. The most prominent among these are the Evans' auxiliaries, which are typically prepared from readily available amino alcohols. nih.gov This general approach involves the condensation of a β-amino alcohol with a carbonate or phosgene (B1210022) equivalent to form the core oxazolidinone ring. wikipedia.org

Alternative synthetic strategies have also been developed to access structurally diverse derivatives. For example, a stereoselective and efficient method has been reported for preparing 2-oxazolidinone (B127357) derivatives from Morita-Baylis-Hillman adducts. nih.gov Another innovative approach combines an asymmetric aldol reaction with a Curtius rearrangement, followed by an intramolecular ring closure, to efficiently construct optically active 4,5-disubstituted oxazolidin-2-ones. mdpi.comnih.gov

The primary application of these compounds is as chiral auxiliaries, where they are temporarily attached to a substrate to direct a stereoselective transformation. nbinno.comrsc.org They are widely used in key carbon-carbon bond-forming reactions:

Asymmetric Aldol Reactions: To generate enantiomerically pure β-hydroxy carbonyl compounds, which are common motifs in natural products. researchgate.net

Asymmetric Alkylation: To produce α-substituted carbonyl compounds with high stereochemical control. rsc.org

Asymmetric Diels-Alder Reactions: To control the facial selectivity of cycloaddition reactions.

After the desired stereocenter is created, the auxiliary is typically cleaved under mild conditions, yielding the chiral product and allowing for the recovery and reuse of the auxiliary. wikipedia.org

Table 2: Synthesis and Applications of Selected Chiral Oxazolidine Derivatives

Derivative TypeSynthetic PrecursorKey ApplicationReference
Evans' AuxiliariesAmino Alcohols (e.g., from Valine, Phenylalanine)Asymmetric aldol, alkylation, and acylation reactions. nih.gov
4,5-Disubstituted Oxazolidin-2-onesSyn-aldol adductsStereoselective synthesis via tandem asymmetric aldol/Curtius rearrangement. Used in the total synthesis of (-)-cytoxazone. mdpi.com
N-AcyloxazolidinonesOxazolidinone and an acyl chlorideGeneration of chiral enolates for diastereoselective reactions with various electrophiles. rsc.org

Studies on Phosphorus Analogs (e.g., Oxazaphospholidines)

Research has extended to the synthesis and application of phosphorus analogs of oxazolidinones, such as oxazaphospholidines and N-phosphinoyl oxazolidinones. These compounds are valuable for the preparation of P-chiral organophosphorus compounds, which are of increasing interest in catalysis and medicinal chemistry. researchgate.netmdpi.com

An efficient strategy for the asymmetric synthesis of P-chiral phosphine (B1218219) oxides utilizes chiral oxazolidinones as auxiliaries. researchgate.net In this method, N-phosphinoyl oxazolidinones are prepared with excellent diastereoselectivity. The subsequent displacement of the chiral auxiliary with organometallic reagents, such as Grignard reagents, proceeds stereospecifically to furnish the desired P-chiral phosphine oxides in high enantiomeric excess. researchgate.net This approach demonstrates the versatility of the oxazolidinone framework in controlling stereochemistry not only at carbon centers but also at phosphorus centers.

Table 3: Research on Phosphorus Analogs of Oxazolidinones

Phosphorus AnalogSynthetic ApproachApplicationKey Finding
N-Phosphinoyl OxazolidinonesReaction of a dichlorophosphine oxide with a chiral oxazolidinone.Intermediate for the synthesis of P-chiral phosphine oxides.The chiral oxazolidinone auxiliary effectively controls the stereochemistry at the phosphorus center. researchgate.net
P-Chiral Phosphine OxidesNucleophilic displacement of the oxazolidinone auxiliary from an N-phosphinoyl derivative using Grignard reagents.Used as chiral ligands, catalysts, and synthons in organic synthesis.Provides highly efficient, stereoselective access to P-chiral phosphine oxides with >98:2 enantiomeric ratio. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Methodologies for Functionalization

The development of new stereoselective methods to functionalize the oxazolidinone ring is a primary focus of ongoing research. Chiral oxazolidinones are crucial as auxiliaries in asymmetric synthesis, guiding the formation of specific stereoisomers of a target molecule. bioorg.orgrsc.orgresearchgate.net Future work is aimed at creating even more efficient and versatile methods for introducing functional groups at various positions of the oxazolidinone core with high stereocontrol.

One promising avenue is the use of organocatalysis. For instance, theoretical studies using density functional theory (DFT) have investigated the cascade organocatalysis reaction between stable sulfur ylides and nitro-olefins, which produces highly functionalized oxazolidinones with excellent diastereoselectivity. acs.org Further research in this area could lead to the discovery of new catalysts that can operate under milder conditions and provide access to a broader range of stereochemically complex oxazolidinones.

Another area of development involves metal-catalyzed reactions. Palladium-catalyzed intramolecular aminohydroxylation, for example, has been shown to produce various heterocycles with good yields and excellent diastereoselectivities. organic-chemistry.org Future research will likely explore other transition metals and ligand combinations to achieve novel transformations and functionalizations of the oxazolidinone scaffold. The goal is to develop methodologies that are not only highly stereoselective but also atom-economical and environmentally benign.

MethodologyCatalyst/ReagentOutcomeReference
Cascade OrganocatalysisThiourea and DMAPHigh diastereoselectivity (>95:5) acs.org
Intramolecular CyclizationPhosgene (B1210022)Enantiomerically pure functionalized oxazolidinones bioorg.org
Palladium-Catalyzed AminohydroxylationPd(OAc)2Good yields and excellent diastereoselectivities organic-chemistry.org
Asymmetric Aldol (B89426)/Curtius ReactionDiphenyl phosphoryl azideAccess to a range of 4,5-disubstituted oxazolidin-2-ones mdpi.com

Exploration of New Catalytic Applications in Organic Transformations

Beyond their role as chiral auxiliaries, oxazolidinone derivatives themselves are being investigated for their potential as catalysts in various organic transformations. Their rigid, well-defined structures make them attractive scaffolds for the design of new ligands for asymmetric catalysis.

Research is underway to incorporate oxazolidinone moieties into larger catalytic systems. For example, they can serve as the chiral backbone for bifunctional catalysts that can activate both the nucleophile and the electrophile in a reaction, leading to high enantioselectivity. rsc.org An area of future exploration is the development of oxazolidinone-based catalysts for CO2 utilization reactions, which are of significant interest for sustainable chemistry. rsc.org

Furthermore, the unique electronic properties of the oxazolidinone ring can be harnessed to influence the outcome of catalytic cycles. By modifying the substituents on the oxazolidinone ring, it may be possible to fine-tune the steric and electronic environment around a metal center, leading to improved catalytic activity and selectivity. This includes applications in cross-coupling reactions, hydrogenations, and other fundamental organic transformations.

Advanced Computational Studies for Rational Design and Mechanism Prediction

Advanced computational methods are becoming indispensable tools for accelerating research in oxazolidinone chemistry. Density functional theory (DFT) and other theoretical models are being used to predict the stereochemical outcomes of reactions, elucidate reaction mechanisms, and guide the rational design of new oxazolidinone derivatives with desired properties. acs.orgnih.gov

For example, computational studies have been used to understand the mechanism of the organocatalytic synthesis of oxazolidinones, revealing a complex 10-step mechanism that was more feasible than previously proposed pathways. acs.org Such detailed mechanistic insights are crucial for optimizing reaction conditions and for the rational design of more efficient catalysts.

Future research will likely involve the use of machine learning and artificial intelligence to screen virtual libraries of oxazolidinone derivatives for specific catalytic activities or biological properties. nih.gov This in-silico approach can significantly reduce the time and resources required for experimental studies by identifying the most promising candidates for synthesis and testing. These computational tools will be vital for designing novel oxazolidinone-based drugs, catalysts, and chiral auxiliaries with enhanced performance.

Investigation of Emerging Synthetic Strategies for Oxazolidinone Diversity

Creating diverse libraries of oxazolidinone derivatives is essential for discovering new applications in medicinal chemistry and materials science. researchgate.netproquest.com Consequently, researchers are actively exploring emerging synthetic strategies to expand the accessible chemical space of oxazolidinone scaffolds.

One such strategy is the use of multicomponent reactions, where three or more starting materials are combined in a single step to generate complex oxazolidinone structures. researchgate.net These reactions are highly efficient and allow for the rapid generation of a wide range of analogues from simple building blocks. Another emerging area is the use of flow chemistry and microwave-assisted synthesis to accelerate the production of oxazolidinones and to access reaction conditions that are not achievable with traditional batch methods. organic-chemistry.orgnih.gov

Furthermore, novel cyclization strategies are being developed to construct the oxazolidinone ring from unconventional starting materials. This includes methods like the cycloaddition of aziridines with carbon dioxide and the intramolecular hydroamidation of amide alkenes. organic-chemistry.orgresearchgate.net These innovative synthetic routes provide access to oxazolidinones with unique substitution patterns and functional groups, which are crucial for expanding their structural diversity and exploring new biological activities. nih.govnih.gov

Synthetic StrategyKey FeaturesPotential AdvantagesReference
Multicomponent ReactionsThree or more reactants in one potHigh efficiency, rapid library generation researchgate.net
Microwave-Assisted SynthesisUse of microwave irradiationReduced reaction times, improved yields organic-chemistry.orgnih.gov
CO2 CycloadditionUtilizes CO2 as a C1 sourceAtom-economical, sustainable researchgate.net
IodocyclocarbamationReaction of N-allylated carbamatesAccess to useful 5-(iodomethyl) intermediates organic-chemistry.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via cyclocondensation of substituted β-amino alcohols with carbonyl reagents. Optimization involves varying solvents (e.g., THF or DCM), catalysts (e.g., p-TsOH), and temperature (60–100°C). Monitoring reaction progress via TLC or HPLC ensures intermediate stability. X-ray crystallography (as demonstrated for structurally similar oxazolidinones) confirms stereochemical outcomes .
  • Key Parameters : Reaction time (8–24 hrs), stoichiometric ratios (1:1.2 amine:carbonyl), and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Analytical Tools :

  • NMR : ¹H/¹³C NMR to resolve methyl and phenyl group environments (e.g., δ 1.2–1.5 ppm for CH₃, δ 7.2–7.5 ppm for aromatic protons).
  • X-ray Diffraction : Single-crystal X-ray analysis (as in Appendix of ) determines absolute configuration and crystal packing, critical for chiral auxiliary applications .
  • IR Spectroscopy : Confirms carbonyl stretching (~1750 cm⁻¹) and C–O–C linkages (~1250 cm⁻¹).

Q. How does the oxazolidinone ring influence enantioselectivity in asymmetric synthesis?

  • Mechanistic Insight : The rigid oxazolidinone scaffold enforces steric and electronic control during reactions (e.g., aldol or Michael additions). The 3,4-dimethyl groups restrict conformational flexibility, while the phenyl group provides π-π interactions with substrates. Comparative studies using analogs (e.g., 4-benzyl derivatives in ) highlight substituent effects on selectivity .

Advanced Research Questions

Q. How can solvent effects and temperature be leveraged to resolve contradictions in enantiomeric excess (ee) data for reactions involving this oxazolidinone?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to modulate transition-state stabilization.
  • Variable-Temperature NMR : Investigate dynamic equilibria (e.g., rotamers) that may skew ee measurements.
  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/IPA gradients for accurate ee quantification. Reference structural analogs in to interpret retention times .

Q. What computational strategies validate the stereochemical outcomes of reactions mediated by this chiral auxiliary?

  • Approach :

  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict facial selectivity in nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate solvent interactions to explain discrepancies between theoretical and experimental ee values.
  • Docking Studies : Compare with X-ray data () to correlate steric bulk (3,4-dimethyl groups) with substrate orientation .

Q. How do substituent modifications (e.g., fluorination) impact the auxiliary’s performance in challenging stereoselective transformations?

  • Synthetic Exploration :

  • Fluorinated Analogs : Replace phenyl with polyfluoroaryl groups (as in ’s fluorous oxazolidinone) to enhance electron-withdrawing effects.
  • Biological Compatibility : Assess cytotoxicity (via MTT assays) if targeting pharmaceutical applications. Cross-reference with , which links structural analogs to bioactive molecules .

Q. What strategies address contradictions in crystallographic vs. solution-phase conformational analyses?

  • Resolution Methods :

  • SC-XRD vs. Powder XRD : Compare single-crystal and bulk material data to identify polymorphism.
  • Solid-State NMR : Resolve discrepancies between solution (flexible) and crystal (rigid) conformations.
  • Dynamic NMR : Detect ring puckering or substituent rotation in solution that may not manifest in X-ray structures .

Methodological Resources

  • Synthesis Protocols : Follow ’s fluorous oxazolidinone synthesis (modified for methyl/phenyl substituents).
  • Chiral Analysis : Use PubChem’s computational tools () for spectral predictions and stereochemical validation.
  • Safety : Adopt handling protocols from (e.g., PPE, ventilation) for toxic intermediates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.